
(Z)-N,N'-dimethylbenzenecarboximidamide
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Overview
Description
(Z)-N,N'-Dimethylbenzenecarboximidamide is a stereoisomeric carboximidamide derivative characterized by a benzene ring substituted with two methyl groups on the nitrogen atoms of the imidamide group in a Z-configuration. The Z stereochemistry implies that the higher-priority substituents (methyl groups) are on the same side of the double bond or planar structure, influencing its electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, n,n’-dimethyl- typically involves the reaction of benzonitrile with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5CN+(CH3)2NH→C6H5C(NH(CH3)2
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (Z)-N,N'-dimethylbenzenecarboximidamide and related compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Features | Key Properties/Applications | References |
---|---|---|---|---|---|
This compound | C₉H₁₃N₂ | 149.22 (estimated) | Z-configuration, N,N'-dimethyl | Stereochemistry-dependent reactivity; potential intermediate in organic synthesis | [4], [2] |
3,5-di-tert-butyl-4-hydroxy-N,N'-dimethylbenzenecarboximidamide | C₁₇H₂₈N₂O | 276.42 | tert-butyl, hydroxyl, N,N'-dimethyl | Enhanced hydrophobicity (XLogP: 4.9); possible antioxidant activity due to phenolic -OH group | [4] |
N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide | C₁₃H₁₁ClN₂O | 246.69 | 2-chlorophenyl, N'-hydroxy | Likely bioactive; chloro substituent may enhance electrophilicity | [7] |
N-Hydroxy-4-nitro-benzenecarboximidamide | C₇H₇N₃O₃ | 181.15 | 4-nitro, N'-hydroxy | High reactivity (nitro group); regulated under EPA for significant new uses | [6] |
2,3-Dimethylbenzenecarboximidamide | C₉H₁₂N₂ | 148.21 | 2,3-dimethyl (positional isomer) | Altered solubility vs. para/meta isomers | [8] |
Benzyl-dimethyl-dodecylammonium chloride (BAC12) | C₂₁H₃₈ClN | 340.0 | Quaternary ammonium, dodecyl chain | Surfactant/biocide; distinct mechanism vs. carboximidamides | [1] |
Structural and Electronic Comparisons
- Steric Effects : The Z-configuration in this compound imposes steric constraints that may limit rotational freedom (rotatable bonds: 4 in analog ), unlike linear quaternary ammonium compounds like BAC12, which have flexible alkyl chains .
- Electronic Properties : The N-hydroxy substituent in compounds like N-hydroxy-4-nitro-benzenecarboximidamide introduces strong electron-withdrawing effects, enhancing acidity and reactivity compared to methyl-substituted analogs .
- Positional Isomerism : 2,3-Dimethylbenzenecarboximidamide exhibits lower topological polar surface area (TPSA) compared to para-substituted derivatives, impacting solubility and membrane permeability .
Functional and Application Differences
- Biocidal Activity : BAC12 and other quaternary ammonium compounds () function as surfactants with broad antimicrobial activity, whereas carboximidamides are more specialized in coordination chemistry or pharmaceutical intermediates .
- In contrast, dimethyl-substituted analogs lack such restrictions.
- Computational Studies : DFT analyses on Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide () suggest that the Z-configuration stabilizes transition states in reaction mechanisms, a trend likely applicable to this compound .
Properties
CAS No. |
29019-38-3 |
---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N,N'-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,11) |
InChI Key |
LNWZWTFWTFMNQD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)C1=CC=CC=C1 |
Origin of Product |
United States |
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